molecular formula C7H4F3N3O B583923 1H-Benzotriazole, 5-(trifluoromethoxy)- CAS No. 157590-69-7

1H-Benzotriazole, 5-(trifluoromethoxy)-

Cat. No.: B583923
CAS No.: 157590-69-7
M. Wt: 203.124
InChI Key: ZBKOEDPZYGOCAH-UHFFFAOYSA-N
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Description

Contextualization of Benzotriazole (B28993) Derivatives as Privileged Scaffolds in Synthetic Chemistry

Benzotriazole, a bicyclic heterocyclic system, is widely recognized by medicinal chemists as a "privileged scaffold." bohrium.com This designation refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them exceptionally useful for developing novel bioactive compounds and drug candidates. bohrium.comijrrjournal.com The versatility of the benzotriazole nucleus stems from its isosteric relationship to the purine (B94841) nucleus found in essential biomolecules, which partly explains its broad-spectrum biological activity. bohrium.com

Benzotriazole derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. researchgate.netgsconlinepress.com For instance, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species like Candida albicans and Aspergillus niger. nih.govhealth.state.mn.us The ability to easily substitute the benzotriazole ring allows for the fine-tuning of a molecule's properties, making it a cornerstone in the synthesis of new chemical entities (NCEs) with potential therapeutic applications. gsconlinepress.com Its structural framework is a component of at least seven pharmaceutical compounds, some approved and others in clinical investigation. bohrium.com Beyond medicine, benzotriazoles are used as corrosion inhibitors, UV stabilizers, and antifogging agents, highlighting their industrial importance. researchgate.net

Significance of the Trifluoromethoxy Moiety in Molecular Design and Biological Activity

The trifluoromethoxy group (-OCF₃) is a critical substituent in modern drug design, valued for the profound impact it has on a molecule's physicochemical and biological properties. semanticscholar.orgchemicalbook.com Its inclusion is a key strategy for enhancing the efficacy and metabolic stability of therapeutic compounds. semanticscholar.org

Key attributes of the trifluoromethoxy group include:

Metabolic Stability : The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making it highly resistant to metabolic degradation. This can increase a drug's half-life and bioavailability. uniss.it

Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. This property can be modulated to optimize a molecule's ability to permeate cell membranes. uniss.it

Electronic Effects : As a strong electron-withdrawing group, the -OCF₃ moiety can significantly alter the electronic environment of a molecule, influencing its binding affinity to biological targets. uniss.it

Bioisosterism : The trifluoromethoxy group can serve as a bioisostere for other atoms or groups, allowing chemists to modify a lead compound to improve its properties while maintaining its core biological activity.

The strategic incorporation of this group can transform a promising compound into a viable drug candidate by improving its pharmacokinetic profile and target interactions. chemicalbook.com

Scope and Research Focus on 1H-Benzotriazole, 5-(trifluoromethoxy)- and Related Analogues

The specific compound, 1H-Benzotriazole, 5-(trifluoromethoxy)-, represents a confluence of the advantageous properties of both the benzotriazole scaffold and the trifluoromethoxy group. While detailed research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential in medicinal chemistry.

Research on analogous compounds provides a strong basis for predicting its utility. For example, studies on 5- and 6-substituted benzotriazoles show that the nature and position of the substituent are critical for biological activity. The presence of a trifluoromethyl (-CF₃) group, a close relative of the -OCF₃ group, at the 5- or 6-position has been shown to enhance the biological effects of the benzotriazole ring. Specifically, trifluoromethyl-substituted benzimidazole (B57391) derivatives have demonstrated potent antibacterial activity. nih.gov

The synthesis of such compounds typically involves the cyclocondensation of appropriately substituted o-phenylenediamines with a diazotizing agent like sodium nitrite (B80452) in an acidic medium. nih.gov For 1H-Benzotriazole, 5-(trifluoromethoxy)-, a plausible synthetic precursor would be 4-(trifluoromethoxy)-1,2-phenylenediamine.

The research focus for 1H-Benzotriazole, 5-(trifluoromethoxy)- and its analogues is directed toward synthesizing these novel molecules and evaluating them for a range of biological activities, including but not limited to:

Antimicrobial and antifungal agents

Antiviral compounds, particularly against viruses like HCV

Anticancer agents health.state.mn.us

Potassium channel modulators health.state.mn.us

The combination of the proven benzotriazole scaffold with the powerful trifluoromethoxy group makes this class of compounds a promising area for future drug discovery and development.

Data Tables

Table 1: General Properties of Benzotriazole and Related Compounds This table provides an overview of the general characteristics and applications of the benzotriazole family of compounds.

Property Description Citation
Chemical Class Bicyclic Aromatic Heterocycle researchgate.net
Core Structure A benzene (B151609) ring fused to a 1,2,3-triazole ring. researchgate.net
Key Biological Activities Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory, Analgesic. researchgate.netgsconlinepress.com
Industrial Applications Corrosion inhibitor, UV light inhibitor, Aircraft de-icing fluid, Plastic stabilizer. researchgate.net
Significance in Medicinal Chemistry Considered a "privileged scaffold" for drug design due to its versatile binding capabilities. bohrium.com

Table 2: Physicochemical Impact of the Trifluoromethoxy Group This table details the key properties conferred by the trifluoromethoxy (-OCF₃) group when incorporated into a molecule.

Parameter Influence of -OCF₃ Group Citation
Lipophilicity (logP) Significantly increases lipophilicity, affecting membrane permeability and bioavailability. uniss.it
Metabolic Stability High due to the strength of C-F bonds, often leading to a longer biological half-life. uniss.it
Electronic Nature Strongly electron-withdrawing, which can modulate pKa and improve interactions with biological targets. uniss.it
Conformation Can influence the preferred conformation of a molecule, impacting receptor fit. semanticscholar.org

Direct Synthetic Routes to 1H-Benzotriazole, 5-(trifluoromethoxy)-

Cyclocondensation Approaches

The most traditional and widely used method for the synthesis of N-unsubstituted benzotriazoles is the cyclocondensation of ortho-phenylenediamines with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite and an acid. nih.govresearchgate.netgsconlinepress.com This reaction proceeds through the formation of a monodiazonium derivative from the diamine, which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring. gsconlinepress.comorgsyn.org

For the specific synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)-, the key starting material is 4-(trifluoromethoxy)-1,2-phenylenediamine. The reaction is typically carried out in an acidic medium, with acetic acid being a particularly effective choice over mineral acids. orgsyn.org The process involves dissolving the substituted o-phenylenediamine in aqueous acetic acid, cooling the solution, and then adding a solution of sodium nitrite. orgsyn.org

Table 1: Cyclocondensation Synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)-

Starting Material Reagents Solvent Conditions Product

This method's primary advantage is its directness and reliance on readily available precursors. However, the availability and stability of the required substituted o-phenylenediamines can sometimes be a limiting factor. nih.govresearchgate.net

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) to form the benzotriazole ring is not a common primary route, the principles of nucleophilic substitution are fundamental to many synthetic steps leading to the necessary precursors. The development of more advanced catalytic methods, such as the Buchwald-Hartwig amination, has largely superseded harsher, classical SNAr methods for the formation of aryl C-N bonds due to the latter's limitations in substrate scope and functional group tolerance. wikipedia.org These older methods often required highly activated aromatic systems and harsh reaction conditions, making them less suitable for complex molecules.

Palladium-Catalyzed Coupling Methods, including Buchwald-Hartwig Amination

Modern synthetic chemistry offers powerful tools for C-N bond formation through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has become a cornerstone for the synthesis of aryl amines from aryl halides and is applicable to the synthesis of benzotriazole scaffolds. wikipedia.org This methodology allows for the coupling of a wide variety of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org

One strategy for synthesizing substituted benzotriazoles involves an intramolecular palladium-catalyzed amination. A plausible route to 1H-Benzotriazole, 5-(trifluoromethoxy)- could start from a suitably substituted dihaloarene. For instance, a sequential Buchwald-Hartwig amination could be employed to introduce two nitrogen-containing groups, followed by a final cyclization step. Another advanced approach involves a palladium-catalyzed 1,7-palladium migration followed by an intramolecular amination-dealkylation sequence starting from aryltriazenes to regioselectively produce N-substituted benzotriazoles. zju.edu.cn

The success of these reactions often depends on the choice of palladium catalyst and, crucially, the phosphine ligand. The development of sterically hindered and bidentate phosphine ligands like BINAP and DPPF has been instrumental in expanding the scope of these reactions to include a wider range of substrates, including primary amines. wikipedia.org

Table 2: Key Components in Palladium-Catalyzed Benzotriazole Synthesis

Component Examples Function
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of catalytic palladium(0)
Ligand BINAP, DPPF, XantPhos Stabilizes the palladium center and facilitates the catalytic cycle
Base Cs₂CO₃, NaOtBu Activates the amine and facilitates reductive elimination

| Solvent | Toluene, DMF | Solubilizes reactants and influences reaction rate |

These catalytic methods provide a versatile and highly adaptable platform for constructing complex benzotriazole structures that may be difficult to access through classical means. nih.govacs.org

Diboron-Mediated Deoxygenation for Benzotriazole Formation

The synthesis is a two-step process:

Formation of the 1-hydroxy-1H-benzotriazole: This intermediate is typically prepared from the corresponding substituted 2-nitroaniline. For the target molecule, this would be 4-(trifluoromethoxy)-2-nitroaniline.

Deoxygenation: The resulting 1-hydroxy-5-(trifluoromethoxy)benzotriazole is then treated with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to mildly reduce the N-OH bond to an N-H bond, yielding the final 1H-benzotriazole product. researchgate.netnih.gov

This deoxygenation reaction is notable for its mild conditions, which tolerate a variety of functional groups, including carbon-halogen bonds that might be sensitive to other reductive conditions. nih.gov This offers a significant synthetic advantage for subsequent modifications via metal-catalyzed reactions. nih.gov

Trifluoromethoxylation Protocols for Heteroaromatic Systems

Instead of building the benzotriazole ring with the trifluoromethoxy group already in place, an alternative strategy is to introduce the -OCF₃ group onto the benzotriazole scaffold itself. Recent advancements have led to the development of catalytic methods for the trifluoromethoxylation of (hetero)aromatic systems. nih.gov

One prominent approach is the use of visible-light photoredox catalysis. nih.gov This method can achieve direct C-H trifluoromethoxylation of arenes using specialized trifluoromethoxylating reagents. The reaction is initiated by a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by light, engages in a single-electron transfer (SET) with the reagent to generate a trifluoromethoxy radical (•OCF₃). This radical then adds to the aromatic ring, and subsequent oxidation and deprotonation yield the trifluoromethoxylated product. nih.gov Applying this to 1H-benzotriazole would likely result in a mixture of isomers, with the regioselectivity influenced by the electronic properties of the benzotriazole ring system.

Functionalization Strategies on the Benzotriazole Scaffold Bearing a Trifluoromethoxy Group

Once 1H-Benzotriazole, 5-(trifluoromethoxy)- is synthesized, its scaffold can be further modified to create a diverse library of derivatives. The trifluoromethoxy group, being strongly electron-withdrawing, and the triazole ring itself influence the reactivity and regioselectivity of subsequent reactions.

Key functionalization strategies include:

N-Alkylation: The benzotriazole ring can be alkylated on one of the nitrogen atoms. This reaction often yields a mixture of N1 and N2 isomers, and achieving regioselectivity can be challenging. nih.govrsc.org The choice of alkylating agent, base, and solvent can influence the isomer ratio. nih.gov Recent methods using catalysts like B(C₆F₅)₃ have shown high selectivity for N1-alkylation with diazoalkanes. rsc.org

N-Acylation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) can lead to N-acylated benzotriazoles. organic-chemistry.orggsconlinepress.com These products are themselves useful as acylating agents in further synthetic transformations.

Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo reactions such as halogenation or nitration. The electron-withdrawing nature of both the trifluoromethoxy group and the triazole ring deactivates the benzene ring towards electrophilic attack. The directing effects of the existing substituents would need to be considered to predict the position of new functional groups.

Palladium-Catalyzed Cross-Coupling: If a halogen atom is present on the benzene ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for diversification. nih.gov

Table 3: Potential Functionalization Reactions on 1H-Benzotriazole, 5-(trifluoromethoxy)-

Reaction Type Reagents & Conditions Potential Product(s)
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃) Mixture of N1- and N2-alkyl derivatives
N-Acylation Acid anhydride, Solvent (e.g., CH₂Cl₂) N1- and/or N2-acyl derivatives
Halogenation N-Bromosuccinimide (NBS) or Cl₂ Halogenated on the benzene ring

These functionalization strategies enable the fine-tuning of the molecule's properties for various applications by systematically modifying its structure.

An exploration into the synthetic pathways for 1H-Benzotriazole, 5-(trifluoromethoxy)- and its derivatives reveals a landscape rich with modern and classical organic chemistry techniques. The strategic introduction of the trifluoromethoxy group at the 5-position of the benzotriazole scaffold imparts unique electronic properties, making these compounds valuable precursors and targets in various chemical fields. This article focuses exclusively on the synthetic methodologies for creating and functionalizing this specific heterocyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethoxy)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKOEDPZYGOCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 1h Benzotriazole, 5 Trifluoromethoxy

Role as a Synthetic Auxiliary and Leaving Group

The benzotriazole (B28993) moiety is a renowned synthetic auxiliary in organic chemistry, a role that is enhanced by the 5-(trifluoromethoxy) substituent. stackexchange.comindustrialchemicals.gov.au Benzotriazole can be readily attached to a substrate and subsequently displaced by a wide range of nucleophiles, functioning as an excellent leaving group. stackexchange.comnih.gov The trifluoromethoxy group amplifies this capability due to its strong electron-withdrawing nature.

This electronic effect increases the acidity of the N-H proton (compared to unsubstituted benzotriazole), facilitating its deprotonation to form the benzotriazolide anion. This anion can then participate in various synthetic transformations. More importantly, the electron-withdrawing -OCF3 group stabilizes the anionic benzotriazolide as it departs, making the N-substituted benzotriazole an even better leaving group than the unsubstituted parent compound.

A notable application of this principle is seen in palladium-catalyzed cross-coupling reactions. For instance, 1-(aryl)methoxy-1H-benzotriazoles can react with arylboronic acids, where the benzotriazolyloxy unit serves as the nucleofuge, or leaving group, to form diarylmethanes. nih.gov The presence of a 5-(trifluoromethoxy) group on the benzotriazole would be expected to facilitate the C-O bond scission, potentially leading to milder reaction conditions or higher yields.

Table 1: Properties of Benzotriazole as a Synthetic Auxiliary

PropertyDescriptionInfluence of 5-(trifluoromethoxy) Group
Leaving Group Ability The benzotriazolide anion is a good leaving group in nucleophilic substitution and cross-coupling reactions. stackexchange.comnih.govEnhanced due to the stabilization of the resulting anion by the strongly electron-withdrawing -OCF3 group.
Acidity The N-H proton is weakly acidic (pKa ≈ 8.2 for the parent compound), allowing for easy formation of the nucleophilic benzotriazolide anion. stackexchange.comAcidity is increased, facilitating deprotonation.
Activation Can be used to activate alcohols or other functional groups for subsequent transformations. nih.govIncreases the electrophilicity of the activated substrate, making it more susceptible to nucleophilic attack.

Oxidation and Reduction Reactions

The oxidation and reduction of 1H-Benzotriazole, 5-(trifluoromethoxy)- can target either the benzotriazole core or substituents on the aromatic ring. The trifluoromethoxy group itself is generally robust and resistant to common oxidizing and reducing agents.

Reduction: The reduction of the benzotriazole ring itself is not a common transformation. However, reductive processes are often integral to the synthesis of substituted benzotriazoles. A standard synthetic route involves the reduction of a nitro group on a benzene (B151609) ring, followed by diazotization and cyclization. For example, the synthesis of the analogous 5-(trifluoromethyl)benzotriazole can be achieved by the reduction of 4-amino-3-nitrobenzotrifluoride to 3,4-diaminobenzotrifluoride, which is then cyclized to form the benzotriazole ring. researchgate.netsemanticscholar.org A similar pathway would be employed for the 5-(trifluoromethoxy) derivative, starting from an appropriately substituted nitroaniline precursor.

Nucleophilic and Electrophilic Substitution Patterns

The 5-(trifluoromethoxy) group profoundly directs substitution reactions on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): The -OCF3 group is a powerful activating group for nucleophilic aromatic substitution due to its strong electron-withdrawing inductive effect. stackexchange.com It strongly polarizes the C-F bonds and deactivates the entire aromatic ring, making it susceptible to attack by strong nucleophiles. SNAr reactions are favored when there are potent electron-withdrawing groups positioned ortho or para to a leaving group. youtube.comyoutube.com In 1H-Benzotriazole, 5-(trifluoromethoxy)-, if a suitable leaving group (e.g., a halide) were present at the 4- or 6-position, the molecule would be highly activated for displacement by nucleophiles. For instance, the reaction of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole proceeds via SNAr, demonstrating the ability of a trifluoromethyl group to activate a neighboring position. google.com The trifluoromethoxy group would exert a similar, potent activating effect.

Electrophilic Aromatic Substitution (EAS): The trifluoromethoxy group is strongly deactivating and meta-directing for electrophilic aromatic substitution. Therefore, electrophilic attack on the benzene ring of 1H-Benzotriazole, 5-(trifluoromethoxy)- is expected to be difficult and would preferentially occur at the 4- and 6-positions, which are meta to the -OCF3 group but ortho/para to the triazole nitrogens. However, the triazole ring itself can undergo electrophilic attack, specifically N-alkylation or N-acylation at the N1 or N2 positions, which is a more common reaction pathway for benzotriazoles. nih.gov

Transition Metal-Mediated Transformations

Substituted benzotriazoles are versatile substrates in transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to functionalize benzotriazoles and related heterocycles. researchgate.net Stille cross-coupling reactions have been used to synthesize polymers containing benzotriazole units. nih.gov Furthermore, palladium-catalyzed reactions can activate C-O bonds where a benzotriazolyloxy group acts as a leaving group. nih.gov Given the presence of the trifluoromethoxy group, 1H-Benzotriazole, 5-(trifluoromethoxy)- could also be a substrate in C-H activation or cross-coupling reactions that target the C-H bonds of the benzene ring, or it could be used in couplings involving the N-H bond. Palladium catalysis is also key in reactions involving C-F bond activation, a challenging but increasingly important transformation. rsc.org

Copper-Catalyzed Reactions: Copper-mediated reactions are also prominent, particularly for N-arylation and for transformations involving trifluoromethyl groups. nih.govchemistryviews.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing triazoles, and copper catalysts are also employed in the synthesis of various trifluoromethyl-containing heterocycles. dntb.gov.uanih.gov These methodologies could be applied to either synthesize or further functionalize the 1H-Benzotriazole, 5-(trifluoromethoxy)- scaffold.

Table 2: Examples of Relevant Transition Metal-Mediated Reactions

Reaction TypeMetal CatalystSubstrate ClassProduct ClassRef.
C-C Cross-CouplingPalladium1-(Aryl)methoxy-1H-benzotriazolesDiarylmethanes nih.gov
PolymerizationPalladiumStannylated BenzotriazolesConjugated Polymers nih.gov
N-TrifluoromethylationCopperO-BenzoylhydroxylaminesN-CF3 Amines nih.gov
[3+2] CyclizationCopperCF3-imidoyl sulfoxonium ylides5-Trifluoromethylpyrroles chemistryviews.org

Generation and Reactivity of Reactive Intermediates (e.g., Carbanions, Nitrenium Ions, Radicals)

The benzotriazole framework is a precursor to several types of reactive intermediates. The 5-(trifluoromethoxy) substituent would play a crucial role in the stability and subsequent reactivity of these species.

Radicals: The oxidation of 1-hydroxybenzotriazoles generates transient but reactive benzotriazole-N-oxyl radicals (BTNO). nih.gov A kinetic study on the oxidation of ferrocenes by various substituted BTNO radicals, including a 6-chloro and a 6-trifluoromethyl derivative, has been conducted. nih.gov The results show that these N-oxyl radicals are potent electron-transfer agents. The 6-CF3 substituent, being strongly electron-withdrawing like -OCF3, makes the corresponding N-oxyl radical a more powerful oxidant. Similarly, radical intermediates are formed during the degradation of benzotriazole by advanced oxidation processes involving hydroxyl radicals. nih.govresearchgate.net

Carbanions: The benzotriazole group can stabilize an adjacent carbanion. This is famously exploited in "benzotriazole-mediated methodology." For example, deprotonation of tris(1H-benzotriazol-1-yl)methane with butyl lithium generates a lithiated intermediate that serves as a stable carboxy carbanion synthon. While not a direct example, this illustrates the principle of benzotriazole stabilizing an adjacent negative charge, a property that would be influenced by substituents on the benzotriazole ring.

Nitrenium Ions: Arylnitrenium ions (ArN⁺H) are highly reactive intermediates implicated in various chemical processes. The photolysis of N-(dibenzo[b,f]azepin-5-yl)pyridinium salts can generate nitrenium ions, highlighting a pathway from related heterocyclic systems. The benzotriazole ring can also serve as a precursor for these electrophilic nitrogen species. The electron-withdrawing -OCF3 group would significantly destabilize a nitrenium ion, making its generation more difficult but rendering the resulting intermediate extremely electrophilic.

Formation of Guanylating Agents and Related Transformations

Benzotriazole derivatives are excellent reagents for guanylation, the process of adding a guanidinyl group to a substrate, typically an amine. Guanidines are important structural motifs in medicinal chemistry and natural products.

The synthesis of guanylating agents often involves activating a cyanamide (B42294) or a similar precursor with a benzotriazole moiety. For example, reacting 1H-benzotriazole with cyanamide in the presence of an acid like p-toluenesulfonic acid yields benzotriazole-1-carboxamidinium tosylate. nih.gov This reagent efficiently transfers the amidinium group to primary and secondary amines to form mono- or disubstituted guanidines.

A more recent protocol involves the synthesis of 1H-benzotriazole-1-carboximidamides from aryl amines and acylbenzotriazoles. researchgate.net These compounds are also effective guanylating agents. nih.govresearchgate.net

For 1H-Benzotriazole, 5-(trifluoromethoxy)-, the corresponding guanylating agent would be highly reactive. The electron-withdrawing -OCF3 group would make the carbon atom of the carboximidamide group more electrophilic, enhancing its reactivity towards amines. This could allow for the guanylation of less nucleophilic amines or enable the reaction to proceed under milder conditions.

Table 3: General Scheme for Guanylation using Benzotriazole Reagents

ReagentSubstrateProductKey FeatureRef.
Benzotriazole-1-carboxamidinium saltAmine (R-NH2)Guanidine (R-NH-C(=NH)NH2)Efficient transfer of the guanidinyl group. nih.gov
1H-Benzotriazole-1-carboximidamidesAmine (R-NH2)Substituted GuanidinesVersatile synthesis of various guanidines. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Benzotriazole, 5 Trifluoromethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1H-Benzotriazole, 5-(trifluoromethoxy)-. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular framework, including the position of the trifluoromethoxy group and the tautomeric equilibrium of the triazole ring, can be ascertained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For 1H-Benzotriazole, 5-(trifluoromethoxy)-, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the trifluoromethoxy group, the proton at the C4 position is expected to be the most deshielded, appearing at the lowest field. The protons at C6 and C7 will also have distinct chemical shifts influenced by the trifluoromethoxy substituent and the triazole ring. The N-H proton of the triazole ring will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon atom attached to the trifluoromethoxy group (C5) will be significantly affected by the electronegative oxygen and fluorine atoms, resulting in a characteristic chemical shift. The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons (C4, C6, C7, C3a, and C7a) will have distinct resonances that can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon and proton signals.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethoxy group in 1H-Benzotriazole, 5-(trifluoromethoxy)- will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethoxy group and can be a useful diagnostic tool for confirming its presence and purity.

Nucleus Expected Chemical Shift Range (ppm) Key Features
¹H7.0 - 8.5 (aromatic), 10-14 (N-H)Complex splitting patterns in the aromatic region, broad N-H signal.
¹³C110 - 150 (aromatic), ~120 (quartet, -OCF₃)Quartet for the -OCF₃ carbon due to ¹JCF coupling.
¹⁹F-55 to -65A singlet for the -OCF₃ group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of 1H-Benzotriazole, 5-(trifluoromethoxy)- would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Parameter Expected Information Significance
Unit Cell Dimensionsa, b, c, α, β, γDefines the basic repeating unit of the crystal lattice.
Space GroupSymmetry of the crystalProvides insight into the packing arrangement of molecules.
Bond Lengths & AnglesPrecise atomic distances and anglesConfirms the molecular geometry and identifies any unusual structural features.
Intermolecular InteractionsHydrogen bonds, π-stackingExplains the forces holding the crystal lattice together.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 1H-Benzotriazole, 5-(trifluoromethoxy)- would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the triazole ring.

C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: Strong absorptions associated with the trifluoromethoxy group, likely in the 1200-1300 cm⁻¹ range for the C-O bond.

C-F Stretch: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethoxy group, typically found in the 1000-1200 cm⁻¹ region.

N=N Stretch: A weaker absorption band for the triazole ring around 1500-1600 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Triazole)3100 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C=C (Aromatic)1450 - 1600Stretching
C-O (Ether)1200 - 1300Asymmetric Stretching
C-F (Trifluoromethoxy)1000 - 1200Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of 1H-Benzotriazole, 5-(trifluoromethoxy)-, allowing for the confirmation of its molecular formula (C₇H₄F₃N₃O).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the compound. Expected fragmentation pathways for 1H-Benzotriazole, 5-(trifluoromethoxy)- would likely involve the loss of small, stable molecules such as N₂ from the triazole ring, and cleavage of the trifluoromethoxy group. The molecular ion peak (M⁺) would be observed, and its accurate mass would confirm the molecular formula.

Ion m/z (Expected) Identity
[M]⁺203.03Molecular Ion
[M - N₂]⁺175.03Loss of nitrogen from the triazole ring
[M - OCF₃]⁺118.04Loss of the trifluoromethoxy radical
[C₆H₄N]⁺90.03Fragment from the benzene ring and one nitrogen

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of 1H-Benzotriazole, 5-(trifluoromethoxy)- and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid for improved peak shape), would be suitable for analyzing 1H-Benzotriazole, 5-(trifluoromethoxy)-. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis. The use of a photodiode array (PDA) detector would provide the UV spectrum of the compound, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the separation and identification of volatile and semi-volatile compounds. For the analysis of 1H-Benzotriazole, 5-(trifluoromethoxy)-, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. However, direct injection may also be possible depending on the compound's properties. The gas chromatogram would show the retention time for the compound, while the mass spectrometer would provide its mass spectrum, allowing for confident identification and quantification. This technique is particularly useful for identifying and quantifying trace impurities. nih.gov

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLCC18 (Reversed-Phase)Acetonitrile/WaterUV-Vis (PDA)Purity assessment, quantification.
GC-MSPhenyl-methylpolysiloxaneHeliumMass SpectrometryIdentification of volatile impurities, trace analysis. nih.gov

Computational and Theoretical Investigations of 1h Benzotriazole, 5 Trifluoromethoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

While specific Density Functional Theory (DFT) studies on 1H-Benzotriazole, 5-(trifluoromethoxy)- are not widely available in the public domain, the principles of such analyses can be inferred from studies on the parent compound, 1H-Benzotriazole. DFT calculations are a powerful tool for investigating the electronic properties of molecules. For the parent 1H-Benzotriazole, DFT has been used to determine its geometric parameters, which are in good agreement with experimental data. researchgate.net

These calculations typically involve the use of various functionals, such as B3LYP, in combination with basis sets like aug-cc-pVTZ, to accurately model the molecule's structure and energy. researchgate.net The inclusion of the trifluoromethoxy group at the 5-position is expected to significantly influence the electronic distribution within the benzotriazole (B28993) ring system due to the high electronegativity of the fluorine atoms and the oxygen atom. This would likely affect the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

A hypothetical DFT analysis of 1H-Benzotriazole, 5-(trifluoromethoxy)- would likely reveal a lower HOMO energy and a lower or higher LUMO energy compared to the unsubstituted benzotriazole, altering its reactivity profile. The trifluoromethoxy group would act as a strong electron-withdrawing group, potentially making the aromatic ring more susceptible to nucleophilic attack and less to electrophilic attack.

Energy Profile Analysis and Transition State Elucidation

Energy profile analysis and the elucidation of transition states are critical for understanding the reaction mechanisms involving 1H-Benzotriazole, 5-(trifluoromethoxy)-. Although specific studies on this derivative are not readily found, research on the parent 1H-Benzotriazole provides a framework for what such an analysis would entail. For instance, in the nitration of benzotriazoles, computational studies have been used to determine the preferred positions of attack by analyzing the stability of the transition states.

Conformational Analysis and Tautomerism Studies

The conformational landscape and tautomeric equilibria of benzotriazole derivatives are of significant interest. The parent 1H-Benzotriazole exists in two tautomeric forms, 1H- and 2H-, with the 1H- form being predominant at room temperature. chemicalbook.com The tautomeric equilibrium has been investigated using various computational methods, including Hartree-Fock (HF), MP2, and B3LYP. researchgate.netresearchgate.net

For 1H-Benzotriazole, 5-(trifluoromethoxy)-, a key point of investigation would be the rotational barrier of the trifluoromethoxy group and its influence on the planarity of the benzotriazole ring. Furthermore, the electronic effect of the substituent could shift the tautomeric equilibrium between the 1H and 2H forms. DFT calculations would be instrumental in determining the relative energies of the different tautomers and conformers. The inclusion of zero-point energy corrections has been shown to be important in accurately predicting the most stable tautomer in substituted benzotriazoles. researchgate.net

A hypothetical study might reveal that the strong electron-withdrawing trifluoromethoxy group could favor one tautomer over the other compared to the unsubstituted parent compound, potentially altering its chemical and physical properties.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with their environment. While specific MD simulations for 1H-Benzotriazole, 5-(trifluoromethoxy)- are not documented in the available literature, the approach is highly relevant for understanding its behavior in solution or in biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. Although no specific QSAR or QSPR models for 1H-Benzotriazole, 5-(trifluoromethoxy)- have been found, the development of such models would be a valuable endeavor.

In a QSAR study, various molecular descriptors for 1H-Benzotriazole, 5-(trifluoromethoxy)- and related compounds would be calculated. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be correlated with a specific biological activity, such as enzyme inhibition or antimicrobial activity, to develop a predictive model.

Exploration of Biological Activities and Molecular Mechanisms of Action of 1h Benzotriazole, 5 Trifluoromethoxy Derivatives

Role as a Pharmacophore in Medicinal Chemistry

The benzotriazole (B28993) nucleus is a bicyclic heterocyclic system that is isosteric to the purine (B94841) nucleus found in essential biomolecules. nih.gov This structural similarity allows benzotriazole derivatives to interact with a wide range of biological targets, acting as antagonists or inhibitors. nih.govnih.gov The versatility of the benzotriazole scaffold is enhanced by its ability to be substituted at various positions, allowing for the fine-tuning of its pharmacological properties. ethernet.edu.et

The trifluoromethoxy (-OCF3) group, in particular, is a valuable substituent in drug design. It is highly lipophilic and strongly electron-withdrawing, which can enhance a molecule's ability to cross cellular membranes and improve its metabolic stability by blocking potential sites of oxidative metabolism. In the context of 1H-benzotriazole, the 5-(trifluoromethoxy)- substitution is anticipated to augment the parent molecule's inherent biological activities. For instance, in related heterocyclic systems like benzimidazoles and benzothiazoles, the introduction of trifluoromethyl or other fluorine-containing groups has been shown to significantly boost antibacterial and anticancer potency. nih.govnih.govnih.gov

Derivatives of 1H-Benzotriazole, 5-(trifluoromethoxy)- are designed to leverage these properties. The benzotriazole core acts as the primary pharmacophore, providing the essential framework for target binding, while the 5-trifluoromethoxy group serves to optimize the pharmacokinetic and pharmacodynamic profile of the resulting compounds. This strategic combination makes these derivatives promising candidates for the development of novel therapeutic agents. nih.govnih.gov

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

Benzotriazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The incorporation of the lipophilic and electron-withdrawing 5-(trifluoromethoxy) group is expected to enhance these properties, primarily by improving the compound's ability to penetrate microbial cell walls and membranes.

One of the key antimicrobial mechanisms of benzotriazole derivatives involves the disruption of fundamental cellular processes. These compounds can interfere with the integrity of the microbial cell membrane, leading to leakage of essential intracellular components and ultimately cell death. The increased lipophilicity conferred by the -OCF3 group can facilitate the partitioning of the molecule into the lipid bilayer of microbial membranes, thereby enhancing its disruptive capabilities.

In fungi, azole compounds, including benzotriazoles, are known to interfere with ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane. By inhibiting enzymes involved in this pathway, such as lanosterol (B1674476) 14α-demethylase, these derivatives can disrupt membrane structure and function, leading to fungal cell death. nih.gov The trifluoromethoxy group can enhance the binding affinity of the derivative to the enzyme's active site, increasing its inhibitory potency.

Beyond general cellular disruption, derivatives of 1H-Benzotriazole, 5-(trifluoromethoxy)- can exhibit more targeted antimicrobial action by inhibiting specific microbial enzymes that are essential for survival.

DNA Gyrase Inhibition: In bacteria, DNA gyrase is a crucial enzyme for DNA replication, transcription, and repair. Some benzothiazole (B30560) derivatives, which are structurally similar to benzotriazoles, have been identified as inhibitors of DNA gyrase. nih.gov It is plausible that 5-(trifluoromethoxy)benzotriazole derivatives could act via a similar mechanism, binding to the enzyme and preventing its function, thus halting bacterial proliferation.

NTPase/Helicase Inhibition: In the realm of antiviral activity, derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have shown inhibitory effects against the NTPase/helicase of the hepatitis C virus (HCV) and other related flaviviruses. nih.gov The helicase enzyme is vital for viral replication. The trifluoromethoxy substituent could enhance the interaction of benzotriazole derivatives with the viral enzyme, potentially leading to potent antiviral agents.

The table below summarizes the potential antimicrobial targets for these derivatives.

Microbial TargetOrganism TypeMechanism of ActionPotential Role of 5-(trifluoromethoxy) Group
Cell Membrane (Ergosterol Synthesis)FungiDisruption of membrane integrity and function. nih.govEnhances lipophilicity, improving membrane penetration and enzyme inhibition.
DNA GyraseBacteriaInhibition of DNA replication and repair. nih.govImproves cellular uptake and binding to the enzyme.
NTPase/HelicaseViruses (e.g., HCV)Inhibition of viral genome replication. nih.govEnhances binding affinity to the viral enzyme.

Mechanistic Aspects of Anticancer Activity

The anticancer potential of benzotriazole derivatives is a significant area of research, with several mechanisms of action being investigated. researchgate.net The 5-(trifluoromethoxy) substitution can play a crucial role in enhancing the efficacy of these compounds against cancer cells.

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several benzotriazole and benzimidazole (B57391) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netnih.gov These agents typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. researchgate.netrsc.org This leads to cell cycle arrest, typically in the G2/M phase, and subsequent cell death. researchgate.netnih.gov

The 5-(trifluoromethoxy) group on the benzotriazole ring can contribute to this activity by forming favorable interactions within the lipophilic pocket of the colchicine-binding site, thereby increasing the binding affinity and inhibitory potency of the derivative. Studies on related compounds have demonstrated that such substitutions are key for high efficacy. bwise.kr

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Benzotriazole derivatives have been shown to trigger apoptosis in cancer cells through mitochondria-mediated pathways. researchgate.netnih.govnih.gov

The process often begins with the compound inducing mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The loss of membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.gov Cytoplasmic cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to characteristic morphological changes and cell death. nih.govnih.gov

Derivatives of 1H-Benzotriazole, 5-(trifluoromethoxy)- are hypothesized to be effective inducers of this pathway. The trifluoromethoxy group can enhance the compound's ability to localize within the mitochondria and interact with key proteins that regulate mitochondrial integrity, thereby potentiating its pro-apoptotic effects. Research on benzotriazole-substituted quinazolines has confirmed their ability to induce mitochondria-mediated apoptosis. researchgate.netnih.gov

The table below outlines the anticancer activity of selected benzotriazole derivatives, highlighting their mechanism of action.

Compound ClassCancer Cell LinesMechanism of ActionIC50 Values
Benzotriazole-substituted 2-phenylquinazolinesMCF-7 (breast), HeLa (cervical), HT-29 (colon)Tubulin polymerization inhibition, G2/M arrest, mitochondria-mediated apoptosis. researchgate.netnih.gov3.16 - 10.6 µM
Imidazole-thione linked benzotriazolesMCF-7 (breast), HL-60 (leukemia), HCT-116 (colon)Antiproliferative. researchgate.netNot specified
1,2,5-Trisubstituted Benzimidazoles (analogs)Jurkat, K-562, HeLa, HCT116, etc.Induction of apoptosis, mitochondrial dysfunction, G1/S phase arrest. nih.gov1.88 - 3.82 µM

Other Biological Activities (e.g., Antiprotozoal, Anti-inflammatory, Antioxidant)

The benzotriazole scaffold is a versatile pharmacophore that has been incorporated into derivatives exhibiting a wide range of biological activities. nih.govijrrjournal.com

Antiprotozoal Activity Research into the antiprotozoal properties of benzotriazole derivatives is an emerging field. nih.gov Studies have shown that simple substitutions on the benzotriazole ring can confer activity against protozoan parasites. For example, 6-chloro-1H-benzotriazole has demonstrated micromolar activity against Entamoeba histolytica, showing greater potency than the commonly used drug metronidazole. nih.gov While data for the 5-(trifluoromethoxy) derivative is not available, related studies on 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown significant in vitro activity against Giardia intestinalis and Trichomonas vaginalis. nih.gov One compound in this benzimidazole series, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be 14 times more active than the standard drug albendazole (B1665689) against T. vaginalis. nih.gov This highlights the potential role of fluorine-containing substituents in enhancing antiprotozoal potency.

Anti-inflammatory Activity Various benzotriazole derivatives have been screened for anti-inflammatory properties. nih.govijrrjournal.com For example, a series of chlorosubstituted, phenoxyacetyl benzotriazoles showed mild to moderate anti-inflammatory effects. nih.gov Similarly, certain 1-lupinylbenzotriazoles have demonstrated good anti-inflammatory activity. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on other classes, such as 1H-benzotriazol-1-yl{2-hydroxy-5-[(E) phenyldiazenyl]phenyl}methanone derivatives, to correlate their chemical structures with anti-inflammatory effects. ejpmr.com

Antioxidant Activity Benzotriazole derivatives have shown significant potential as antioxidant agents. ijrrjournal.comijcrt.org The antioxidant capacity of these compounds is often evaluated by their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). ijrrjournal.com Studies on hydrazone Schiff's bases derived from benzotriazole revealed that compounds substituted with electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, exhibit higher antioxidant activity. rjptonline.orgresearchgate.net A theoretical study using density functional theory (DFT) on 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole derivatives also concluded that electron-donating substituents enhance antioxidant capabilities. scirp.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies provide crucial insights into how chemical modifications of a scaffold affect its biological activity. For benzotriazole and related heterocyclic derivatives, several key SAR principles have been established.

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the benzotriazole ring significantly influence biological activity. nih.govnih.gov In studies of related benzimidazole anti-inflammatory agents, substitutions at the C5 and C6 positions were found to be critical. nih.gov For antioxidant hydrazone derivatives of benzotriazole, the presence of electron-donating groups on the appended phenyl ring was shown to increase potency. rjptonline.orgresearchgate.net Conversely, the trifluoromethoxy group is strongly electron-withdrawing, which would be expected to confer different properties compared to derivatives with electron-donating groups.

Role of Fluorine Substituents: The inclusion of fluorine-containing groups, such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃), often enhances metabolic stability and membrane permeability of drug candidates. In studies of 2-(trifluoromethyl)-1H-benzimidazole bioisosteres, the CF₃ group was associated with potent antiprotozoal activity. nih.govnih.gov

Isomeric Position: For N-substituted benzotriazoles, two isomers (1-substituted and 2-substituted) are possible. In some series, such as certain antimycobacterial acrylonitriles, the 1-substituted benzotriazole derivatives were found to be more active than their 2-substituted counterparts. ijrrjournal.com

The table below summarizes the activity of some substituted benzotriazole and benzimidazole derivatives, illustrating the impact of different functional groups.

Compound ClassSubstituent(s)Biological ActivityFindingReference
1H-Benzotriazole6-chloroAntiprotozoalShowed micromolar activity against Entamoeba histolytica. nih.gov
2-(Trifluoromethyl)-1H-benzimidazole5(6)-CF₃Antiprotozoal14 times more active than albendazole against T. vaginalis. nih.gov
Hydrazone Schiff's bases of BenzotriazoleElectron-donating groups (e.g., -OH, -OCH₃)AntioxidantShowed higher antioxidant activity in DPPH and FRAP assays. rjptonline.orgresearchgate.net
1H-Benzotriazol-1-yl{2-hydroxy-5-[(E) phenyldiazenyl]phenyl}methanoneVarious substituentsAnti-inflammatoryActivity varied based on the substituent, with one derivative showing more activity than diclofenac. ejpmr.com

Target Identification and Engagement Studies

For a drug candidate to be effective, it must engage with its intended biological target. While specific target identification studies for 1H-Benzotriazole, 5-(trifluoromethoxy)- are not available, research on related inhibitors provides insight into potential mechanisms.

As discussed, the primary target for benzotriazole-based enzyme inhibitors is often a metal ion within the enzyme's active site. In the case of autotaxin, X-ray crystallography has visually confirmed the engagement of the benzotriazole moiety with the zinc ions, providing clear evidence of target binding. frontiersin.org

Q & A

Basic Research Questions

What are the optimal synthetic routes for 5-(trifluoromethoxy)-1H-benzotriazole, and how can purity be validated?

The synthesis of trifluoromethoxy-substituted benzotriazoles typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Start with a benzotriazole precursor (e.g., 5-hydroxy-1H-benzotriazole) and react it with trifluoromethylating agents like trifluoromethyl iodide or trifluoromethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterize using ¹H/¹³C NMR and FT-IR to confirm substitution patterns .
  • Validation : Use HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect side products like unreacted starting materials .

How does the trifluoromethoxy group influence the compound’s stability under varying pH and temperature?

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm) and HPTLC (silica plates, chloroform/methanol 9:1) . The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability compared to alkoxy analogs .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Substituted benzotriazoles typically degrade above 200°C, but fluorinated groups may lower melting points due to increased molecular rigidity .

Advanced Research Questions

What analytical methods resolve contradictions in reported spectral data for benzotriazole derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. To address this:

  • Tautomer Identification : Perform variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) to observe equilibrium shifts between 1H- and 2H-benzotriazole tautomers .
  • High-Resolution MS : Use HRMS-ESI to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺), ensuring accurate mass assignment .

How can environmental degradation products of 5-(trifluoromethoxy)-1H-benzotriazole be tracked in water systems?

  • Sample Preparation : Extract water samples via solid-phase extraction (C18 cartridges, methanol elution).
  • Analysis : Employ HPTLC-MS with deuterated solvents for H/D exchange to confirm metabolite structures. For example, ozonation by-products like hydroxylated or ring-opened derivatives can be identified via m/z shifts .
  • Quantification : Use LC-TOF/MS with isotopic dilution (e.g., ¹³C-labeled internal standards) to improve accuracy .

What mechanistic insights explain the regioselectivity of electrophilic substitutions in benzotriazole derivatives?

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density. The trifluoromethoxy group directs electrophiles to the para position due to its strong -I effect .
  • Experimental Validation : Synthesize halogenated analogs (e.g., bromination with NBS) and analyze regiochemistry via X-ray crystallography .

Methodological Challenges and Solutions

How to address low yields in nucleophilic trifluoromethoxylation reactions?

  • Catalyst Optimization : Use copper(I) iodide or palladium catalysts to enhance reactivity. For example, CuI/1,10-phenanthroline systems improve yields by stabilizing transition states .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance solubility and reaction kinetics .

What strategies mitigate toxicity concerns during in vitro testing?

  • Structure-Activity Relationships (SAR) : Replace the benzotriazole core with less toxic scaffolds (e.g., indole) while retaining the trifluoromethoxy group for bioactivity .
  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity. Compare results to surrogate data for 1H-benzotriazole (LC₅₀ = 12–15 mg/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.